molecular formula C13H14FNO4 B2709315 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid CAS No. 2248199-40-6

3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

Cat. No. B2709315
CAS RN: 2248199-40-6
M. Wt: 267.256
InChI Key: ZKDZWNONLXCOGJ-MJHDQNEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid, also known as Fmoc-3-F-CBZ, is a compound that has gained significant attention in the field of medicinal chemistry. This compound is used as a key intermediate in the synthesis of various biologically active molecules, including peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is not well understood. However, it is believed that this compound acts as a substrate for enzymes, which cleave the Fmoc protecting group to expose the amine group. This amine group can then react with other molecules to form the desired peptide or peptidomimetic.
Biochemical and Physiological Effects:
3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid does not have any direct biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using this compound can have a wide range of biological activities, including enzyme inhibition, receptor activation, and modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in lab experiments is its ease of use and high yield of synthesis. This compound is also relatively inexpensive and readily available from commercial sources. However, one limitation of using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is that it requires specialized equipment and expertise to handle and synthesize. Additionally, the synthesis of peptides and peptidomimetics using this compound can be time-consuming and require multiple steps.

Future Directions

There are several future directions for the use of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in medicinal chemistry. One area of interest is the synthesis of peptide-based drugs that can be used to treat various diseases, such as cancer and diabetes. Another area of interest is the development of new synthetic methods that can improve the yield and efficiency of peptide synthesis using 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid. Additionally, the use of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid in the synthesis of peptidomimetics that can mimic the structure and function of natural peptides is an area of active research.

Synthesis Methods

The synthesis of 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves the reaction of 3-fluorocyclobutanecarboxylic acid with Fmoc-protected amine in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields a white crystalline product, which can be purified by column chromatography. The overall yield of the synthesis is approximately 70%.

Scientific Research Applications

3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is widely used in the synthesis of various biologically active molecules, including peptides and peptidomimetics. This compound is particularly useful in the synthesis of peptides that contain non-natural amino acids, which can be used to modulate the biological activity of the peptide. 3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is also used in the synthesis of peptide-based drugs, such as enzyme inhibitors and receptor agonists.

properties

IUPAC Name

3-fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-10-6-13(7-10,11(16)17)15-12(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDZWNONLXCOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

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